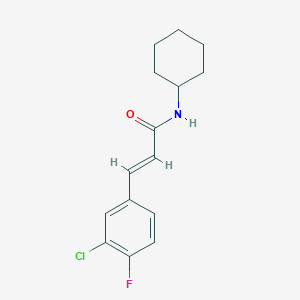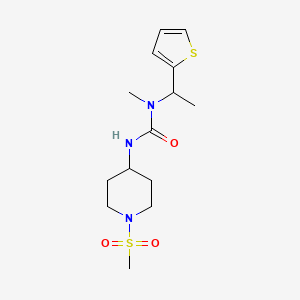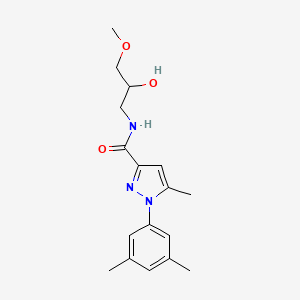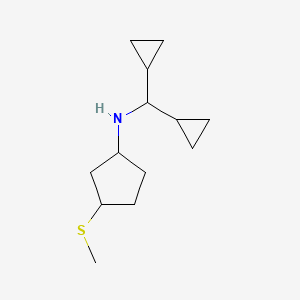
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called GABA transaminase (GABA-T). It is a synthetic compound that has shown promising results in scientific research for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide involves the inhibition of GABA-T, which is an enzyme that breaks down GABA in the brain. By inhibiting GABA-T, this compound increases the levels of GABA in the brain, which helps to reduce neuronal excitability. This mechanism of action is similar to that of other anti-epileptic drugs such as valproic acid and vigabatrin.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, which has several biochemical and physiological effects. It helps to reduce neuronal excitability, which can prevent seizures in epilepsy patients. It also has anxiolytic and anti-addictive effects, which makes it a potential candidate for the treatment of anxiety and addiction disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-T, which makes it a valuable tool for studying the role of GABA in various neurological disorders. It also has good bioavailability and can be administered orally, which makes it easy to use in animal studies.
However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. It is also relatively expensive compared to other GABA-T inhibitors, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the research on (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide. One potential direction is to study its efficacy in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective GABA-T inhibitors that can be used in combination with this compound for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for the treatment of various neurological disorders. Its mechanism of action involves the inhibition of GABA-T, which increases the levels of GABA in the brain and reduces neuronal excitability. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, which may lead to the development of new and improved treatments for neurological disorders.
Synthesemethoden
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide can be synthesized by reacting 3-chloro-4-fluoroaniline with cyclohexylisocyanate in the presence of a catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield this compound. The synthesis of this compound is a complex and multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. This makes this compound a potential candidate for the treatment of epilepsy, which is characterized by abnormal neuronal excitability.
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-13-10-11(6-8-14(13)17)7-9-15(19)18-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOGZAZZGXXGNJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)



![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)
![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)

